5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one, also known as CPP-115, is a chemical compound that belongs to the class of pyrrolidinones. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysfunction has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Wirkmechanismus
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons, which results in the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization reduces the likelihood of neuronal firing, which leads to a decrease in neuronal excitability and a reduction in seizure activity and anxiety.
Biochemical and physiological effects:
In addition to its effects on GABA levels in the brain, this compound has been shown to have other biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound was also found to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is involved in the survival and differentiation of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has several advantages as a research tool for studying GABA metabolism and its role in neurological disorders. It is a highly selective inhibitor of GABA transaminase, which allows for the specific manipulation of GABA levels in the brain. This compound has also been shown to have a long duration of action, which makes it useful for studying the long-term effects of GABA modulation.
One limitation of this compound is that it is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the role of this compound in the regulation of GABA metabolism in non-neuronal tissues such as the liver and pancreas is an area of emerging interest.
Synthesemethoden
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with phenylacetic acid to form 2-chloro-1-phenyl-2-(phenylamino)ethanol. This intermediate is then converted to the corresponding pyrrolidinone using a cyclization reaction with acetic anhydride and sodium acetate. The final product is obtained by reducing the nitro group to an amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(2-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to be more potent and longer-lasting than the commonly used antiepileptic drug valproic acid.
In models of anxiety and depression, this compound has been shown to increase GABA levels in the amygdala and prefrontal cortex, which are brain regions involved in emotional regulation. In a study published in the Journal of Psychopharmacology, this compound was found to have anxiolytic and antidepressant effects in mice subjected to chronic stress.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-imino-4-phenyl-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-8-4-5-9-13(12)19-10-14(20)15(16(19)18)11-6-2-1-3-7-11/h1-9,18,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCWXSZULNTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC=C2Cl)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.